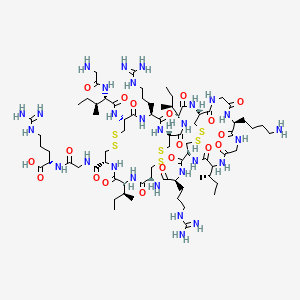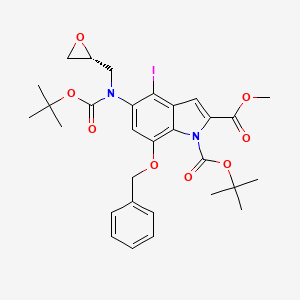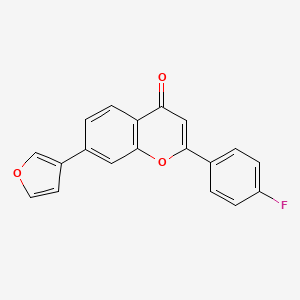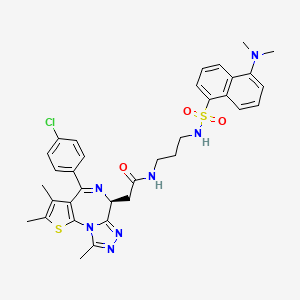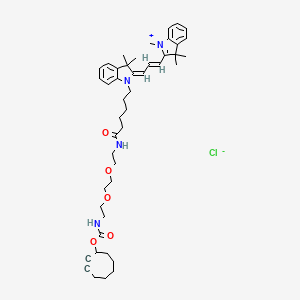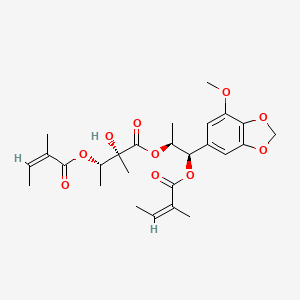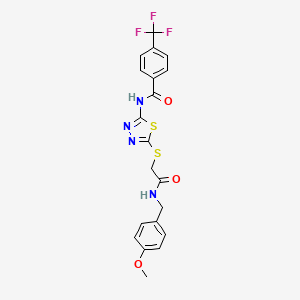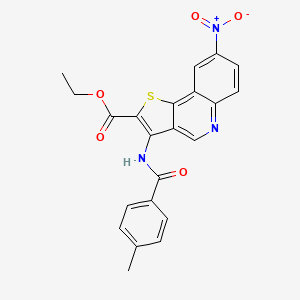
Ret-IN-25
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ret-IN-25 is a compound known for its anticancer properties, specifically as a RET kinase inhibitor. It has shown efficacy against medullary thyroid carcinoma, with half-maximal inhibitory concentrations (IC50) of 3.6 μM at 3 days and 3.0 μM at 6 days in TT (C634R) medullary thyroid carcinoma cells .
Preparation Methods
The synthesis of Ret-IN-25 involves the creation of thieno[3,2-c]quinoline compounds. The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the thieno[3,2-c]quinoline core structure . Industrial production methods are not publicly detailed, but they likely involve standard organic synthesis techniques and purification processes.
Chemical Reactions Analysis
Ret-IN-25 undergoes various chemical reactions typical of kinase inhibitors. These include:
Oxidation: this compound can undergo oxidation reactions, although specific conditions and reagents are not detailed.
Reduction: Similar to oxidation, reduction reactions are possible but not specifically documented.
Substitution: The compound can participate in substitution reactions, particularly involving its functional groups. Common reagents and conditions for these reactions are not explicitly mentioned in the literature.
Scientific Research Applications
Ret-IN-25 has several scientific research applications, particularly in the field of oncology:
Chemistry: Used as a model compound for studying kinase inhibitors.
Biology: Investigated for its effects on cellular signaling pathways involving RET kinase.
Medicine: Explored as a potential therapeutic agent for treating medullary thyroid carcinoma and other RET-dependent cancers.
Industry: Utilized in the development of new anticancer drugs and therapies.
Mechanism of Action
Ret-IN-25 exerts its effects by inhibiting the activity of the RET kinase. This inhibition disrupts the signaling pathways that promote cell proliferation and survival, particularly in cancer cells. The molecular targets include the RET kinase itself, and the pathways involved are primarily the PI3K/AKT, RAS/RAF, MAPK, and PLCγ pathways .
Comparison with Similar Compounds
Ret-IN-25 is compared with other RET kinase inhibitors such as selpercatinib and pralsetinib. These compounds also target the RET kinase but may differ in their efficacy, toxicity profiles, and specific applications. This compound is unique in its specific structure and the particular cancer cell lines it targets . Similar compounds include:
- Selpercatinib
- Pralsetinib
- Cabozantinib
- Vandetanib
Properties
Molecular Formula |
C22H17N3O5S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
ethyl 3-[(4-methylbenzoyl)amino]-8-nitrothieno[3,2-c]quinoline-2-carboxylate |
InChI |
InChI=1S/C22H17N3O5S/c1-3-30-22(27)20-18(24-21(26)13-6-4-12(2)5-7-13)16-11-23-17-9-8-14(25(28)29)10-15(17)19(16)31-20/h4-11H,3H2,1-2H3,(H,24,26) |
InChI Key |
DJUVEFGKMOGMIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CN=C3C=CC(=CC3=C2S1)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


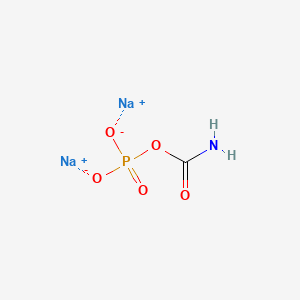
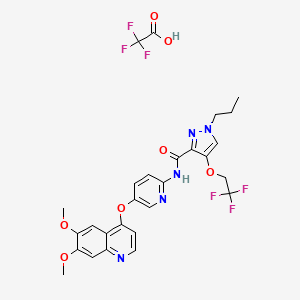


![[2-(4-bromoanilino)-2-oxoethyl] 3-(furan-3-yl)-1H-pyrazole-5-carboxylate](/img/structure/B12383667.png)
